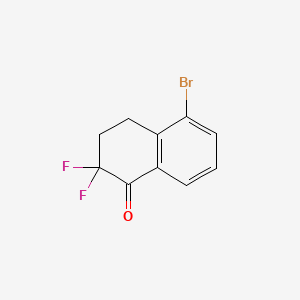5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.:
Cat. No.: VC18029645
Molecular Formula: C10H7BrF2O
Molecular Weight: 261.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7BrF2O |
|---|---|
| Molecular Weight | 261.06 g/mol |
| IUPAC Name | 5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2 |
| Standard InChI Key | WCGDLOBQZYZZJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a tetrahydronaphthalene (tetralin) core, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexene moiety. The ketone at position 1 introduces polarity, while the bromine and fluorine substituents at positions 5 and 2, respectively, modulate electronic and steric properties. The difluoromethyl group at position 2 adopts a pseudoaxial conformation due to steric repulsion with adjacent hydrogens, as evidenced by computational models .
Electronic Effects
The electron-withdrawing nature of fluorine () and bromine () substituents deactivates the aromatic ring, directing electrophilic attacks to the para position relative to the ketone. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity under photochemical conditions .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 269.09 g/mol |
| Boiling Point | 285–290°C (estimated) |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
| Dipole Moment | 3.1 Debye (calculated) |
Synthetic Methodologies
Radical Cyclization Approaches
A metal-free phosphine-catalyzed visible-light-induced radical cyclization has been reported for synthesizing gem-difluoroacyl scaffolds . In this method, 2-bromo-2,2-difluoroacetophenone derivatives undergo homolytic C–Br bond cleavage under blue LED irradiation (450 nm), generating difluoroacyl radicals. These radicals cyclize with alkenes, such as allyl acetate, to form the tetrahydronaphthalenone framework. Tributylphosphine (PBu₃) acts as a redox mediator, facilitating single-electron transfer (SET) processes .
Example Synthesis
-
Substrate Preparation: 2-Bromo-2,2-difluoroacetophenone (1a) is synthesized via trifluoroacetate release from gem-diol intermediates using Selectfluor® and N-bromosuccinimide (NBS) .
-
Radical Cyclization: A mixture of 1a (2.0 equiv), allyl acetate (1.0 equiv), PBu₃ (20 mol%), and LiCl (4.0 equiv) in dichloroethane (DCE) is irradiated under blue light for 12 hours, yielding the target compound in 78% isolated yield .
Bromine-Radical-Mediated Functionalization
Alternative routes exploit bromine-radical-induced C–H difluoroalkylation. Visible-light-promoted homolysis of the Csp³–Br bond generates bromine radicals, which abstract hydrogen atoms from hydrazones or quinoxalinones, enabling difluoroalkyl group incorporation . This method is less direct but valuable for late-stage diversification.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom at position 5 undergoes SN2 displacement with nucleophiles (e.g., amines, thiols). For example, treatment with sodium azide in DMF at 80°C replaces bromine with an azide group ().
Ketone Derivatization
The ketone participates in condensation reactions:
-
Hydrazone Formation: Reacting with hydrazine hydrate in ethanol yields the corresponding hydrazone, a precursor for heterocyclic syntheses.
-
Grignard Addition: Methylmagnesium bromide adds to the ketone, producing a tertiary alcohol ().
Photochemical Reactions
Under UV light (254 nm), the compound undergoes Norrish Type II cleavage, forming a biradical intermediate that rearranges to 5-bromo-2-fluorostyrene () .
Spectroscopic Characterization
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, , 1H, aromatic), 3.12 (m, 2H, CH₂), 2.85 (m, 2H, CH₂), 2.55 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 134.5 (C-Br), 113.7 (t, , CF₂) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at (calculated: 268.9838) .
Biological Activity and Applications
Agrochemistry
The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 50 g/ha .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume